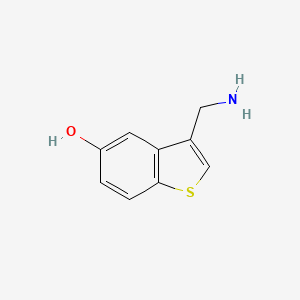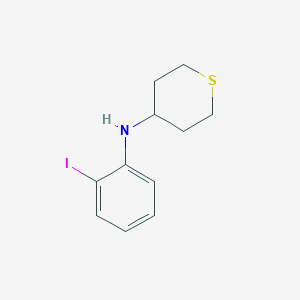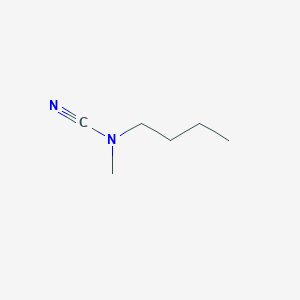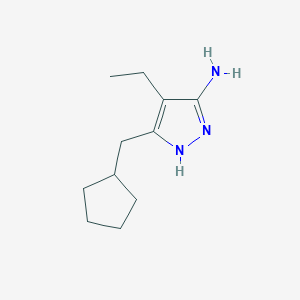
2-(5-Methylmorpholin-3-yl)cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methylmorpholin-3-yl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is known for its unique blend of reactivity and stability, making it valuable in various scientific and industrial applications.
準備方法
The synthesis of 2-(5-Methylmorpholin-3-yl)cyclohexane-1,3-dione involves several steps. One common method includes the use of simple reagents like Dimethyl amino pyridine (DMAP) to bring about the rearrangement of the enol ester to the final triketone molecule . The reaction is typically carried out in a three-neck round-bottom flask with a magnetic stirrer bar, condenser, and thermometer pocket in a heating water bath . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2-(5-Methylmorpholin-3-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential antimicrobial and anticancer activities . Additionally, it is used in the development of herbicides due to its ability to inhibit specific enzymes in plants . Its versatility and reactivity make it a valuable asset in various fields of research.
作用機序
The mechanism of action of 2-(5-Methylmorpholin-3-yl)cyclohexane-1,3-dione involves the inhibition of specific enzymes. For example, in herbicidal applications, it inhibits the enzyme p-hydroxyphenylpyruvatedioxygenase (HPPD), which is crucial for the breakdown of the amino acid tyrosine in plants . This inhibition leads to the accumulation of toxic intermediates, ultimately causing the death of the plant. The molecular targets and pathways involved in its antimicrobial and anticancer activities are still under investigation, but they likely involve similar enzyme inhibition mechanisms .
類似化合物との比較
2-(5-Methylmorpholin-3-yl)cyclohexane-1,3-dione is unique due to its specific structure and reactivity. Similar compounds include other cyclohexane-1,3-dione derivatives, such as 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione and 2-[4-(methyl sulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione . These compounds share similar core structures but differ in their substituents, which can significantly impact their reactivity and applications. The unique combination of the morpholine ring and the cyclohexane-1,3-dione core in this compound contributes to its distinct properties and makes it a valuable compound in various research fields.
特性
分子式 |
C11H17NO3 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
2-(5-methylmorpholin-3-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C11H17NO3/c1-7-5-15-6-8(12-7)11-9(13)3-2-4-10(11)14/h7-8,11-12H,2-6H2,1H3 |
InChIキー |
PNEUSCRZCTXTFY-UHFFFAOYSA-N |
正規SMILES |
CC1COCC(N1)C2C(=O)CCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


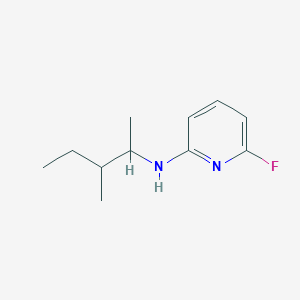
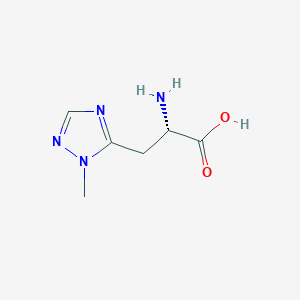
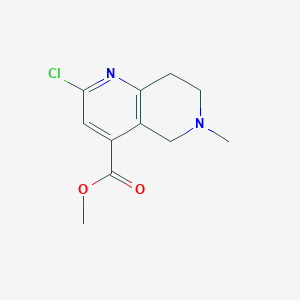
![4-[(But-3-yn-2-yl)amino]benzoic acid](/img/structure/B13314838.png)
![3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL](/img/structure/B13314846.png)
![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-fluoropropan-2-ol](/img/structure/B13314861.png)

